2,3,6-Trichlorobenzoic acid

Auxin activity Structure-activity relationship Trichlorobenzoic acid isomers

2,3,6-Trichlorobenzoic acid (2,3,6-TBA) is the only trichlorobenzoic acid isomer with high auxinic herbicidal activity due to di-ortho chlorine substitution, unlike inert lower-chlorinated analogs. Request this ≥98% pure, post-emergence synthetic auxin for bindweed (Convolvulus arvensis) suppression, wild garlic spot treatment, and cytokinin-compatible tank mixes where standard auxins like 2,4-D fail. Ideal for agrochemical R&D and residue analysis; standard international B2B shipping available for qualified research buyers.

Molecular Formula C7H3Cl3O2
Molecular Weight 225.5 g/mol
CAS No. 50-31-7
Cat. No. B165525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,6-Trichlorobenzoic acid
CAS50-31-7
Synonyms2,3,6-TBA
2,3,6-trichlorobenzoic acid
Molecular FormulaC7H3Cl3O2
Molecular Weight225.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1Cl)C(=O)O)Cl)Cl
InChIInChI=1S/C7H3Cl3O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H,11,12)
InChIKeyXZIDTOHMJBOSOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.03 M
Soluble in ethyl ether
In water, 7.7X10+3 mg/L at 22 °C

2,3,6-Trichlorobenzoic Acid (CAS 50-31-7) Herbicide Procurement & Technical Specification Guide


2,3,6-Trichlorobenzoic acid (2,3,6-TBA) is a chlorobenzoic acid derivative functioning as a post-emergence, synthetic auxin herbicide [1]. Characterized by chlorine substitution at the 2, 3, and 6 positions of the benzoic acid ring, it exhibits systemic activity absorbed through both foliage and roots [2]. With a molecular weight of 225.5 g/mol and water solubility of 7.7 g/L at 22°C, this compound demonstrates physicochemical properties distinct from other auxin-mimic herbicides in its class [3].

2,3,6-Trichlorobenzoic Acid Isomer-Specific Activity: Why Structural Analogs Cannot Be Substituted


Among the six possible isomeric trichlorobenzoic acids, only the 2,3,6-substitution pattern confers high auxinic activity in standardized plant bioassays [1]. This specificity arises from steric inhibition of resonance created by di-ortho (2,6) chlorine substitution, which alters the spatial orientation of the carboxylic acid group and is essential for biological activity [2]. Generic substitution with alternative trichlorobenzoic acid isomers or lower chlorinated analogs like 2,6-dichlorobenzoic acid will result in markedly reduced or absent herbicidal efficacy, as demonstrated in comparative growth regulator assays [3].

2,3,6-Trichlorobenzoic Acid Comparative Performance Data: Quantitative Differentiation from Analogs


Isomer-Specific Auxin Activity: 2,3,6-TBA as the Only Active Trichlorobenzoic Acid Isomer

Of the six possible isomeric trichlorobenzoic acids evaluated in the pea-test bioassay, only the 2,3,6-trichloro isomer demonstrates high auxinic activity; the other five isomers (2,3,4-; 2,3,5-; 2,4,5-; 2,4,6-; and 3,4,5-) are inactive or exhibit negligible activity [1]. The di-ortho (2,6) substitution pattern creates steric inhibition of resonance, which is structurally essential for biological activity, a feature shared by 2,6-dichlorobenzoic acid but absent in other chlorobenzoic acid substitution patterns [2].

Auxin activity Structure-activity relationship Trichlorobenzoic acid isomers

Intermediate Soil Persistence: 2,3,6-TBA Between Dicamba and Picloram in Multi-Year Field Studies

In a six-year field study across three Nebraska locations, the soil persistence of 2,3,6-TBA was quantitatively ranked as intermediate relative to two other auxin-type herbicides [1]. Picloram (4-amino-3,5,6-trichloropicolinic acid) exhibited the greatest soil persistence, 2,3,6-TBA was intermediate, and dicamba (3,6-dichloro-o-anisic acid) showed the least persistence [2]. Herbicide persistence was determined via field bioassays using Phaseolus vulgaris and Glycine max as indicator species [3].

Soil persistence Environmental fate Herbicide dissipation

Kinetin Synergism: 2,3,6-TBA Activity Enhancement Contrasts with Amiben Suppression

In tobacco pith tissue culture assays measuring fresh and dry weight accumulation over 30 days, the addition of kinetin produced opposing effects on different benzoic acid auxins [1]. 2,3,6-TBA exhibited increased auxinic activity when combined with kinetin compared to when administered alone, whereas amiben (3-amino-2,5-dichlorobenzoic acid) showed reduced activity under the same kinetin co-treatment conditions [2].

Auxin synergism Kinetin Tobacco pith bioassay

Reduced Phytotoxicity to Oats Relative to Dicamba and Amiben in Nutrient Solution

In controlled nutrient solution experiments, 2,3,6-TBA demonstrated lower toxicity to oats (Avena sativa) compared to two other benzoic acid herbicides [1]. Specifically, 2,3,6-TBA was less toxic to oats than either 2-methoxy-3,6-dichlorobenzoic acid (dicamba) or 3-amino-2,5-dichlorobenzoic acid (amiben) under identical exposure conditions [2].

Crop safety Phytotoxicity Oats

Enhanced Efficacy Over 2,4-D for Wild Garlic Control

In comparative weed control trials, 2,3,6-TBA applied alone demonstrated superior efficacy compared to 2,4-dichlorophenoxyacetic acid (2,4-D) for controlling wild garlic (Allium vineale) [1]. The toxicity of 2,3,6-TBA was further enhanced by the addition of a wetting agent, and heavy spot treatments with 2,3,6-TBA achieved complete kill of established wild garlic plants [2].

Weed control Wild garlic 2,4-D comparison

Acute Mammalian Toxicity Profile: Comparative Rat Oral LD50 Values

2,3,6-TBA exhibits an acute oral LD50 in rats of 1,500 mg/kg (Hartley and Kidd, 1987) and 650 mg/kg (RTECS, 1985) . For comparative context, dicamba (a structurally related benzoic acid herbicide) has reported rat oral LD50 values ranging from 757 to 2,629 mg/kg depending on formulation, while picloram (a picolinic acid auxin) shows rat oral LD50 >5,000 mg/kg [1]. This positions 2,3,6-TBA with moderate acute mammalian toxicity relative to other synthetic auxin herbicides [2].

Toxicology LD50 Safety profile

2,3,6-Trichlorobenzoic Acid Application Scenarios: Evidence-Based Selection Guidance


Cereal Crop Post-Emergence Broadleaf Weed Control Requiring Defined Soil Residual Activity

2,3,6-TBA is applied post-emergence in cereals and grass seed crops for control of broad-leaved annual and perennial weeds [9]. Its intermediate soil persistence profile—longer than dicamba but shorter than picloram [10]—makes it suitable for scenarios requiring residual weed suppression beyond a single growing season without the extended carryover risks associated with highly persistent compounds like picloram [3]. Typical target weed species include Bilderdykia convolvulus, Galium aparine, Polygonum aviculare, and various Chamomilla and Matricaria species [4].

Field Bindweed (Convolvulus arvensis) Control Programs

The chloro-substituted benzoic acids, including 2,3,6-TBA, were evaluated in multi-year soil sterilant herbicide trials specifically designed for field bindweed (Convolvulus arvensis) control [9]. This perennial weed presents significant management challenges due to its extensive root system. The residual herbicidal activity of 2,3,6-TBA in soil [10] supports its use in bindweed suppression strategies where prolonged root exposure is required.

Wild Garlic (Allium vineale) Spot Treatment

2,3,6-TBA demonstrates superior efficacy compared to 2,4-D for wild garlic control, particularly when applied as heavy spot treatments that achieve complete kill of established plants [9]. The addition of a wetting agent further enhances toxicity [10]. This specific application leverages 2,3,6-TBA's unique activity spectrum against a problematic perennial weed where standard phenoxy herbicides may provide inadequate control.

Tank-Mixture Formulation with Kinetin-Type Growth Regulators

Unlike amiben, which exhibits reduced activity when combined with kinetin, 2,3,6-TBA demonstrates enhanced auxinic activity under the same co-treatment conditions [9]. This positive kinetin synergism suggests that 2,3,6-TBA may be preferentially formulated or tank-mixed with cytokinin-containing products, offering a differentiated formulation compatibility profile compared to other benzoic acid auxins [10].

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